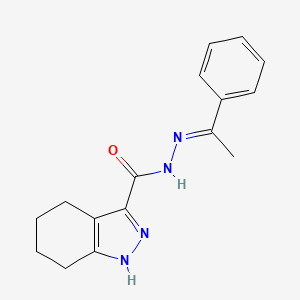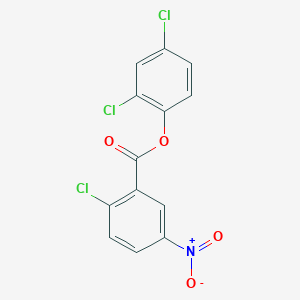
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as PTIC, is a chemical compound that has been the subject of significant scientific research in recent years. PTIC belongs to the class of indazole derivatives and has been found to have a wide range of potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes involved in cancer growth. N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has also been found to reduce inflammation by inhibiting the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have significant activity against cancer cells and inflammation. However, N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide also has some limitations. It is not yet fully understood how it works, and more research is needed to determine its potential toxicity and long-term effects.
Future Directions
There are several future directions for research on N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. One area of interest is its potential as a therapeutic agent for cancer and inflammation. Further research is needed to determine its efficacy and safety in animal models and humans. Another area of interest is its potential as a tool for studying the mechanisms of cancer growth and inflammation. N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may also have applications in other areas, such as drug delivery and imaging. Overall, N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a promising compound that has the potential to make a significant contribution to the field of medicine.
Synthesis Methods
The synthesis of N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves the condensation of 1-phenylethylidene hydrazine with isatin in the presence of a base catalyst. The reaction is carried out under reflux conditions and yields N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide as a yellow crystalline solid.
Scientific Research Applications
N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been found to have significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N'-(1-phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has also been found to have potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11(12-7-3-2-4-8-12)17-20-16(21)15-13-9-5-6-10-14(13)18-19-15/h2-4,7-8H,5-6,9-10H2,1H3,(H,18,19)(H,20,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWUNFJGVNMRBG-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCCC2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-Phenylethylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![N-{4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5716096.png)

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)



![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)